2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid
CAS No.: 1099119-78-4
Cat. No.: VC2913109
Molecular Formula: C10H10N2O3
Molecular Weight: 206.2 g/mol
* For research use only. Not for human or veterinary use.
![2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid - 1099119-78-4](/images/structure/VC2913109.png)
Specification
CAS No. | 1099119-78-4 |
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Molecular Formula | C10H10N2O3 |
Molecular Weight | 206.2 g/mol |
IUPAC Name | 2-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid |
Standard InChI | InChI=1S/C10H10N2O3/c13-9(12-7-10(14)15)4-3-8-2-1-5-11-6-8/h1-6H,7H2,(H,12,13)(H,14,15)/b4-3+ |
Standard InChI Key | GXMPRVGQKVEKHW-ONEGZZNKSA-N |
Isomeric SMILES | C1=CC(=CN=C1)/C=C/C(=O)NCC(=O)O |
SMILES | C1=CC(=CN=C1)C=CC(=O)NCC(=O)O |
Canonical SMILES | C1=CC(=CN=C1)C=CC(=O)NCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid is a chemical compound characterized by its distinctive molecular structure. It features a pyridine ring connected to an α,β-unsaturated amide linkage, which is further bonded to a glycine moiety. This compound is also known by several synonyms including (3-(Pyridin-3-yl)acryloyl)glycine . The compound's structure incorporates both basic elements from the pyridine ring and acidic properties from the carboxylic acid group, making it an amphoteric molecule with interesting chemical behavior.
The molecular structure presents several key features that contribute to its potential reactivity and biological activity:
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A pyridine ring that provides aromatic character and potential for hydrogen bond acceptance
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An α,β-unsaturated carbonyl system that can participate in Michael addition reactions
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An amide linkage that offers hydrogen bond donor and acceptor capabilities
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A terminal carboxylic acid group that enables additional hydrogen bonding and potential for salt formation
These structural elements combine to create a compound with versatile chemical properties and potential for interactions with various biological targets.
Physicochemical Properties
The physicochemical properties of 2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid are essential for understanding its behavior in different environments and its potential applications. The following table summarizes the key physical and chemical properties of this compound based on available data:
The moderate pKa value (3.56) indicates that this compound would be partially ionized at physiological pH, which has implications for its solubility, membrane permeability, and interactions with biological targets. The high predicted boiling point suggests strong intermolecular forces, likely due to hydrogen bonding capabilities of the carboxylic acid and amide groups.
Structural Analogs and Comparative Analysis
2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid shares structural similarities with several compounds that have been studied for various applications. Comparing these analogs provides insights into structure-activity relationships and potential applications of our target compound.
Comparison with Structural Analogs
The following table presents a comparison of 2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid with structurally related compounds:
This comparative analysis highlights the structural uniqueness of 2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid among related compounds, particularly in the combination of the pyridine ring position, the unsaturated linkage, and the glycine moiety.
Structure-Activity Relationship Implications
The structural variations among these analogs suggest several potential structure-activity relationship (SAR) considerations:
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The position of the nitrogen in the pyridine ring (2- vs. 3-position) affects electronic distribution and hydrogen bonding capabilities
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The presence of the unsaturated linkage in the acrylamide portion introduces conformational rigidity and potential for Michael addition reactions
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The glycine moiety provides additional hydrogen bonding sites and introduces a carboxylic acid group that can engage in ionic interactions
These SAR considerations could guide the design of derivatives with optimized properties for specific applications.
Chemical and Biochemical Applications
Beyond potential therapeutic applications, 2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid might find utility in various chemical and biochemical applications:
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As a building block for the synthesis of more complex molecules, particularly in the preparation of peptidomimetics
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As a probe for studying protein-ligand interactions, leveraging its ability to form hydrogen bonds and potentially engage in covalent interactions
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As a potential chelating agent for metal ions, utilizing the nitrogen of the pyridine ring and the carboxylate group
These potential applications highlight the versatility of this compound and suggest avenues for further investigation.
Future Research Directions
Based on the structural features and potential applications of 2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid, several promising research directions emerge:
Synthetic Methodology Development
Development of efficient and scalable synthetic routes would be crucial for facilitating further research on this compound. Potential approaches include:
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Optimization of coupling conditions to improve yield and purity
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Development of one-pot synthetic procedures to streamline production
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Exploration of green chemistry approaches, such as solvent-free conditions or catalytic methods
Biological Activity Evaluation
Comprehensive biological evaluation would be essential for identifying potential therapeutic applications:
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Screening against various enzyme targets, particularly those known to interact with pyridine-containing compounds
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Evaluation of anti-inflammatory, anticancer, and antimicrobial activities
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Investigation of structure-activity relationships through the synthesis and testing of derivatives
Structure-Property Relationship Studies
Understanding the relationship between structural modifications and physicochemical properties would facilitate the rational design of derivatives:
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Investigation of how modifications to the pyridine ring affect solubility, stability, and biological activity
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Exploration of the impact of the double bond geometry on conformational preferences and target interactions
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Examination of how modifications to the glycine moiety affect recognition by biological targets
These research directions highlight the potential of 2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid as a subject of multidisciplinary scientific investigation.
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